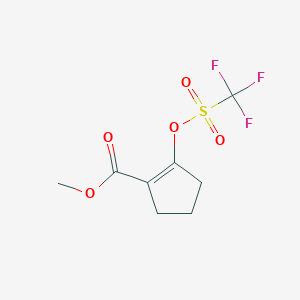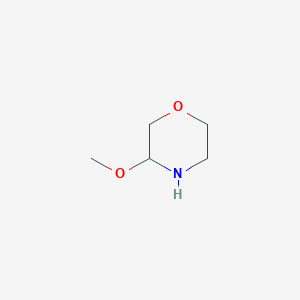
3-Methoxymorpholine
Übersicht
Beschreibung
“3-Methoxymorphinan” is a metabolite of levomethorphan that has been shown to produce local anesthetic effects . It is the CYP3A4 metabolite of dextromethorphan, and is itself metabolized by the liver enzyme CYP2D6 .
Synthesis Analysis
The synthesis of modified morpholino monomers was performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions . The key common precursor of the targets – 6-hydroxymethyl-morpholine acetal – is easily synthesised via oxirane ring opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile, followed by an O-benzoylation/ring-closure tandem reaction sequence .
Molecular Structure Analysis
The molecular formula of 3-Methoxymorphinan is C17H23NO . Its average mass is 257.371 Da and its monoisotopic mass is 257.177979 Da .
Chemical Reactions Analysis
The morpholine (1,4-oxazinane) motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Physical and Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Wissenschaftliche Forschungsanwendungen
Dopamine Metabolism Studies
3-Methoxymorpholine has been implicated in the study of dopamine metabolism and the function of dopaminergic neurons. In rat models, its concentrations in the striatum have been linked to the functional activity of dopaminergic neurons. For instance, drugs believed to increase or decrease dopamine content in the synaptic cleft have been shown to produce predictable changes in striatal this compound concentrations (Di Giulio et al., 1978). Similarly, Westerink & Spaan (1982) found that this compound levels in the rat brain reflect the release of dopamine, suggesting its significance in studying dopamine-related drug effects (Westerink & Spaan, 1982).
Advanced Analytical Methods
A novel, isocratic high-performance liquid chromatography (HPLC) method has been developed for analyzing this compound in rat brain homogenates. This sensitive method can measure very low quantities, facilitating studies on the effects of dopaminergic and other drugs on this metabolite (Heal, Frankland, & Buckett, 1990).
Neuropharmacology
Research indicates that this compound is a more accurate indicator of decreased dopamine release compared to other dopamine metabolites. Its formation was found to be significantly affected in various brain regions by drugs like amphetamine, indicating its importance in neuropharmacological studies (Westerink, 1979).
Antitumor Studies
This compound derivatives, such as methoxymorpholino doxorubicin (MMRDX), have been studied for their antitumor properties. These compounds have shown activity against multidrug-resistant tumor cells, indicating potential applications in cancer therapy. For example, Bakker et al. (1998) conducted a phase II study evaluating the efficacy and pharmacokinetics of MMRDX in solid tumor patients, shedding light on its potential therapeutic applications (Bakker et al., 1998).
Brain Function Studies
This compound's role in brain function has been explored, particularly in the context of Parkinson's disease treatment side effects. Nakazato (2002) suggested that this compound contributes to the adverse side effects of chronic L-DOPA treatment, indicating its role in mediating behavioral changes in the brain (Nakazato, 2002).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methoxymorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-7-5-4-8-3-2-6-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLRPZXCDACRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706090 | |
| Record name | 3-Methoxymorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658062-04-5 | |
| Record name | 3-Methoxymorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


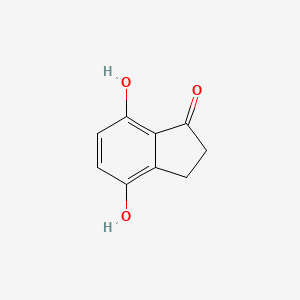
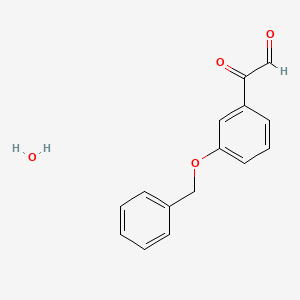
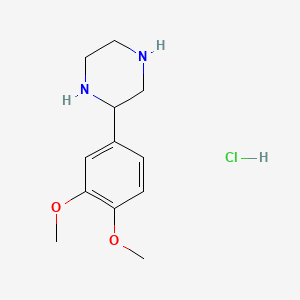
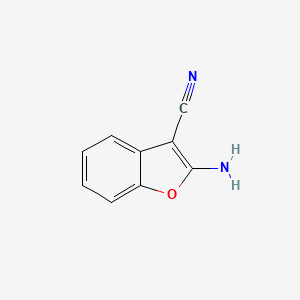
![3-Aminobenzo[d]isoxazole-4-carbonitrile](/img/structure/B3277284.png)
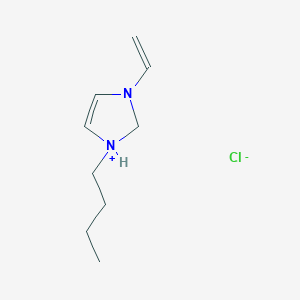
![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
![2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3277310.png)

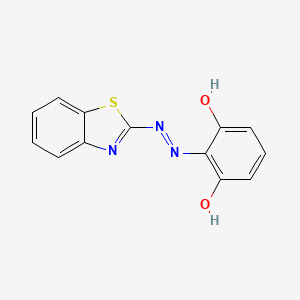


![[4-(Cyanomethyl)-2,5-dipropoxyphenyl]acetonitrile](/img/structure/B3277361.png)
